N-{4-[acetyl(methyl)amino]phenyl}-2-ethylhexanamide
Description
N-{4-[acetyl(methyl)amino]phenyl}-2-ethylhexanamide is a synthetic amide derivative characterized by a 2-ethylhexanamide chain linked to a phenyl ring substituted with an acetylated methylamino group. The acetyl(methyl)amino group introduces moderate polarity, while the branched 2-ethylhexanamide chain enhances hydrophobicity, likely influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-ethylhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-5-7-8-14(6-2)17(21)18-15-9-11-16(12-10-15)19(4)13(3)20/h9-12,14H,5-8H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBWPRHNYIOLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)N(C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-ethylhexanamide typically involves the following steps:
Methylation: The addition of a methyl group to the amino group.
Amidation: The formation of the amide bond between the phenyl ring and the ethylhexanamide moiety.
The reaction conditions for these steps generally include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[acetyl(methyl)amino]phenyl}-2-ethylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{4-[acetyl(methyl)amino]phenyl}-2-ethylhexanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-2-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[4-(Dipropylsulfamoyl)phenyl]-2-ethylhexanamide ()
- Structural Similarities : Shares the 2-ethylhexanamide backbone and phenyl core.
- Key Differences: The substituent on the phenyl ring is a dipropylsulfamoyl group (-SO₂N(Pr)₂) instead of acetyl(methyl)amino. This sulfonamide group introduces higher polarity (polar surface area: 55.205 Ų) .
- Physicochemical Properties :
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide ()
- Structural Similarities : Contains a phenyl-hexanamide framework.
- Key Differences : The substituent is a sulfamoyl group linked to a 4-methylpyrimidine heterocycle, enhancing hydrogen-bonding capacity (pyrimidine’s nitrogen atoms). The hexanamide chain lacks the ethyl branching present in the target compound.
Property Comparison Table
*Target compound properties inferred from structural analogs.
Functional Implications
- Lipophilicity: The 2-ethylhexanamide chain in both the target compound and ’s analogue contributes to high logP values, favoring blood-brain barrier penetration but limiting solubility . Replacing the sulfamoyl group () with acetyl(methyl)amino (target) may slightly reduce polarity, further increasing logP.
- Bioactivity: Sulfamoyl groups () are known to interact with enzymes like carbonic anhydrases, whereas acetyl(methyl)amino groups may target kinases or acetyltransferases.
Biological Activity
N-{4-[Acetyl(methyl)amino]phenyl}-2-ethylhexanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H25N3O
- IUPAC Name : this compound
This compound features an aromatic amine group, which is often associated with various biological activities, including enzyme modulation.
Recent studies indicate that this compound may modulate the activity of protein phosphatase 2A (PP2A). PP2A is a crucial enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PP2A has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to influence the methylation state of PP2A, thereby affecting its activity towards specific substrates .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to:
- Inhibit Hyperphosphorylation : The compound reduces hyperphosphorylation of tau proteins, which is a hallmark of Alzheimer's disease.
- Modulate Methylation : It alters the methylation status of PP2A, which is critical for maintaining normal cellular functions .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. The results suggest that at therapeutic concentrations, it does not induce significant cytotoxicity, making it a promising candidate for further development in treating neurodegenerative conditions .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotection | Inhibits tau hyperphosphorylation | |
| PP2A Modulation | Alters methylation state of PP2A | |
| Cytotoxicity | Low cytotoxicity at therapeutic doses |
Case Study: Neurodegenerative Disease Model
In a recent study using a mouse model for Alzheimer's disease, administration of this compound resulted in:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
